2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine
Overview
Description
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is a chemical compound with the CAS Number: 160199-05-3 . It has a molecular weight of 255.13 and its linear formula is C10H4Cl2N2S . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .
Synthesis Analysis
The synthesis of 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine involves a mixture of the compound (1.0 g), 50% aqueous dimethyl amine (2 mL), ethanol (10 mL), and 1,4-dioxane (10 mL) stirred at 40°C for 1 hour . The reaction yields 2-chloro-4-dimethylamino-benzo[4,5]thieno[3,2-d]pyrimidine .Molecular Structure Analysis
The IUPAC name for this compound is 2,4-dichloro1benzothieno[3,2-d]pyrimidine . The InChI code is 1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H and the InChI key is BSWVSKQCYPFXJF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine is a solid substance . It has a molecular weight of 255.13 and its linear formula is C10H4Cl2N2S . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis and Derivatives
The synthesis of novel derivatives of thieno[3,2-d]pyrimidine has been a subject of significant interest. For instance, the creation of 4-aryloxypyrido[3′,2′∶4,5]thieno[3,2-d]pyrimidines involved the reaction of substituted-phenols with pyrido[3′,2′∶4,5]thieno[3,2-d]pyrimidin-4-keto(2) (Bao Wen-yan, 2010). Similarly, the synthesis of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives was achieved by reacting aniline derivatives with 4-chlorothieno[3,2-d]pyrimidine (Yang-Heon Song, 2007).
Biological and Medicinal Applications
Thieno[3,2-d]pyrimidine derivatives have demonstrated various biological activities, including antimicrobial and anti-inflammatory properties. Specific compounds have shown notable activity toward fungi, bacteria, and inflammation (M. Tolba, A. K. Kamal El‐Dean, Mostafa Ahmed, R. Hassanien, 2018). Moreover, the thieno[3,2-d]pyrimidine ring is a significant class of heterocyclics, showing different pharmacological activities in anti-cancer, anti-infectious, anti-convulsant, anti-diabetic, CNS, and osteoporosis drug discoveries (F. Islam, T. M. Quadery, 2021).
Chemical Properties and Analysis
The chemical properties and analysis of thieno[3,2-d]pyrimidine derivatives have also been explored. A study on the electrospray ionization collision-induced dissociation of thieno[3,2-d]pyrimidine derivatives provided insights into the understanding of gas-phase reactions in mass spectrometric studies of these compounds (Yanchun Guo et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-[1]benzothiolo[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2S/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWVSKQCYPFXJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=NC(=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine | |
CAS RN |
160199-05-3 | |
Record name | 2,4-Dichlorobenzo[4,5]thieno[3,2-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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